O4-(2,6-Dichlorobenzyl)-L-tyrosine

Description

Contextualizing L-Tyrosine as a Fundamental Amino Acid in Chemical Biology

L-tyrosine, a non-essential amino acid, is a fundamental building block of proteins in virtually all living organisms. wikipedia.org Its chemical structure, featuring a phenol (B47542) side chain, makes it a polar and aromatic amino acid. sigmaaldrich.comnih.gov First identified in 1846 by German chemist Justus von Liebig from casein, a protein found in cheese, its name is derived from the Greek word "tyros," meaning cheese. wikipedia.orgnumberanalytics.com

Beyond its primary role in protein synthesis, L-tyrosine is a precursor to a host of vital biomolecules. In the nervous system and adrenal medulla, it is converted into key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are crucial for mood, stress response, and cognitive function. numberanalytics.comresearchgate.net It is also a precursor for the synthesis of thyroid hormones, which regulate metabolism, and the pigment melanin (B1238610). wikipedia.orgsigmaaldrich.com

The phenolic hydroxyl group of tyrosine is particularly significant in cellular signaling. It can be phosphorylated by protein kinases, a process known as tyrosine phosphorylation, which is a key step in signal transduction pathways that regulate cell growth, differentiation, and metabolism. wikipedia.orgsigmaaldrich.com This ability to undergo modification highlights the versatile and critical roles of L-tyrosine in chemical biology.

Significance of Tyrosine Derivatization in Advanced Biomolecular Studies

The chemical modification of tyrosine, or derivatization, is a powerful strategy in advanced biomolecular studies. By altering the structure of tyrosine, scientists can create novel molecules with specific properties that are useful for probing biological systems, developing new therapeutics, and engineering biomaterials. nih.govontosight.ai

The reactive sites on the L-tyrosine molecule—the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group—are all targets for derivatization. nih.govresearchgate.net These modifications can lead to a wide array of derivatives with diverse applications. For instance, derivatization is employed in the synthesis of pharmaceuticals, food additives, and cosmetics. nih.gov

In the realm of research, tyrosine derivatives are instrumental. They can be designed to act as specific inhibitors or antagonists of enzymes and receptors, helping to elucidate their functions. nih.gov For example, specific tyrosine derivatives have been synthesized to act as peripheral 5HT2A receptor antagonists to study nonalcoholic fatty liver disease. nih.gov Furthermore, derivatization can be used to introduce labels or probes into proteins, allowing for the study of protein structure, function, and interactions. nih.govrsc.org The ability to create tailored tyrosine molecules expands the toolbox of chemical biologists, enabling more precise and sophisticated investigations of complex biological phenomena.

O4-(2,6-Dichlorobenzyl)-L-tyrosine: A Key O-Etherified Tyrosine Derivative in Research Applications

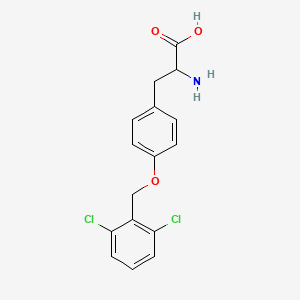

This compound is a specific example of a tyrosine derivative where the hydrogen of the phenolic hydroxyl group is replaced by a 2,6-dichlorobenzyl group, forming an ether linkage. This O-etherification significantly alters the properties of the tyrosine side chain. The bulky and electron-withdrawing dichlorobenzyl group can introduce steric hindrance and modify the electronic environment of the aromatic ring, which can be advantageous in various research contexts.

This particular derivative is often utilized in solid-phase peptide synthesis. chemimpex.com The 2,6-dichlorobenzyl group serves as a protecting group for the tyrosine hydroxyl function, preventing unwanted side reactions during the stepwise assembly of a peptide chain. Its stability under certain chemical conditions and subsequent removal under others make it a valuable tool in the synthesis of complex peptides and proteins containing tyrosine residues.

Furthermore, derivatives like this compound are crucial intermediates in the development of novel pharmaceuticals. chemimpex.com By incorporating such modified amino acids, medicinal chemists can fine-tune the pharmacological properties of a peptide or small molecule, potentially enhancing its stability, binding affinity, or selectivity for a particular biological target. The study of such derivatives contributes to a deeper understanding of molecular recognition and the rational design of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZFICPDLOOUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

O4 2,6 Dichlorobenzyl L Tyrosine in Peptide and Protein Engineering

Incorporation into De Novo Peptide Design

De novo peptide design involves the creation of novel peptide sequences from first principles to form specific structures and perform desired functions. rsc.org This approach allows for the construction of peptides that can mimic small proteins, self-assemble into nanoarchitectures, or bind to specific biological targets with high affinity and specificity. nih.govmdpi.com The process often uses computational algorithms to predict sequences that will fold into a predetermined architecture, which are then validated experimentally. researchgate.net

The incorporation of ncAAs like O4-(2,6-Dichlorobenzyl)-L-tyrosine is a critical strategy in de novo design. These synthetic residues are introduced during solid-phase peptide synthesis (SPPS), a well-established method for producing peptides in large quantities. mdpi.comresearchgate.net The addition of the this compound residue can be pivotal for several reasons:

Structural Influence: The bulky dichlorobenzyl group can enforce specific backbone conformations and create unique side-chain interactions, such as π-π stacking, which are crucial for controlling the peptide's three-dimensional structure. nih.gov

Enhanced Biological Activity: The unique chemical features of this ncAA can lead to improved interaction with biological targets, such as receptors or enzymes, potentially enhancing the efficacy of peptide-based drugs. chemimpex.com

Metabolic Stability: The non-natural side chain can protect the peptide from proteolytic degradation, a common challenge with peptide therapeutics. nih.gov

Researchers leverage these properties to design peptides with novel functions. For example, in the design of peptide-based inhibitors, the dichlorobenzyl group can be positioned to make critical contacts within the active site of a target enzyme, leading to potent and selective inhibition. chemimpex.com

| Feature | Description | Source |

| Methodology | Creation of novel peptide sequences from first principles, often aided by computational modeling. | rsc.orgnih.govresearchgate.net |

| Synthesis | Peptides incorporating the ncAA are typically produced via Solid Phase Peptide Synthesis (SPPS). | mdpi.comresearchgate.net |

| Structural Impact | The bulky dichlorobenzyl group influences peptide folding and conformational stability. | nih.gov |

| Functional Impact | Enhances biological activity and target-specific interactions. | chemimpex.com |

Utility in Site-Specific Protein Modification via Genetic Code Expansion (GCE)

While de novo design builds new peptides from scratch, genetic code expansion (GCE) offers a powerful method for incorporating ncAAs into full-length proteins at specific sites within living cells. nih.gov This technology allows for the precise modification of proteins to study their function or introduce novel capabilities.

The central dogma of molecular biology dictates that 20 canonical amino acids are encoded by the genetic code. GCE overcomes this limitation by reprogramming a specific codon, typically the amber stop codon (UAG), to encode an ncAA. nih.gov This expands the chemical diversity of proteins far beyond what is found in nature. By introducing ncAAs with unique functional groups—such as heavy atoms, fluorescent probes, or bioorthogonal handles—scientists can create proteins with novel properties for a wide range of applications in research and therapeutics. nih.gov

The table below lists examples of non-canonical amino acids and the post-translational modifications (PTMs) they can mimic or introduce, showcasing the versatility of GCE.

| PTM Type / Function | Non-Canonical Amino Acid | Abbreviation | Source |

| Lysine Acetylation | N-ε-acetyl-L-lysine | AcK | nih.gov |

| Lysine Methylation | N-ε-Boc-methyl-L-lysine | nih.gov | |

| Tyrosine Phosphorylation | O-phospho-L-tyrosine | pTyr | nih.gov |

| Tyrosine Sulfation | O-sulfo-L-tyrosine | sTyr | nih.gov |

| Tyrosine Nitration | 3-nitro-L-tyrosine | nTyr | nih.gov |

| Redox-Active Probe | 3,4-dihydroxy-L-phenylalanine | DOPA | nih.gov |

| Halogenation | 3-iodo-L-tyrosine | nih.gov | |

| Bioorthogonal Handle | 3-azido-L-tyrosine | nih.gov |

The targeted incorporation of an ncAA like an this compound analogue relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs and does not interfere with the incorporation of the 20 canonical amino acids. nih.gov

The process generally follows these steps:

Creation of an Orthogonal Pair: An aaRS/tRNA pair is chosen from an organism from a different domain of life (e.g., an archaeal tyrosyl-tRNA synthetase (TyrRS) for use in E. coli). nih.gov The synthetase is then mutated through directed evolution to specifically recognize the desired ncAA—in this case, an analogue of this compound—and charge it onto the orthogonal tRNA.

Genetic Engineering of the Host: The genes for the engineered aaRS and the orthogonal tRNA are introduced into the host organism (e.g., E. coli or mammalian cells). nih.gov

Site-Specific Incorporation: The gene for the target protein is mutated to include an amber stop codon (UAG) at the desired site of ncAA incorporation. nih.gov When the cells are grown in a medium containing the ncAA, the orthogonal aaRS charges the orthogonal tRNA with the ncAA. This tRNA then recognizes the UAG codon during protein synthesis, inserting the ncAA into the growing polypeptide chain. nih.gov

This methodology has been successfully used to incorporate tyrosine analogues with iodo and azido (B1232118) groups, demonstrating the feasibility of using engineered TyrRS variants for site-specific protein modification. nih.gov A similar strategy would be employed for the incorporation of this compound or its analogues.

Engineering of Peptides with Enhanced Structural Properties and Stability

A primary goal of peptide engineering is to overcome the inherent limitations of natural peptides, such as their susceptibility to degradation by proteases and their often-flexible structures. nih.gov The incorporation of this compound directly addresses these challenges.

The presence of the bulky and chemically distinct dichlorobenzyl group can significantly enhance the stability of a peptide. chemimpex.com This modification can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems. nih.gov Furthermore, the rigidity and specific interactions afforded by the dichlorobenzyl side chain can help lock the peptide into a more stable and well-defined three-dimensional conformation. chemimpex.comnih.gov This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity and specificity. nih.gov

Strategies like peptide cyclization are also used to improve stability, and the properties of ncAAs like this compound can complement these approaches. nih.gov For instance, the enhanced structural definition provided by this residue can facilitate the design of more effective cyclization strategies, leading to peptides with superior stability and activity profiles suitable for therapeutic development.

Academic Applications in Advanced Chemical Biology

Probing Molecular Recognition and Ligand-Receptor Interactions

The specific recognition of ligands by their biological receptors is fundamental to nearly all cellular processes. Tyrosine residues are frequently found at the heart of these interaction interfaces, contributing significantly to binding affinity and specificity. nih.gov The structural properties of O4-(2,6-Dichlorobenzyl)-L-tyrosine allow it to interact effectively with specific receptors, making it a crucial component in drug design and the study of receptor interactions. chemimpex.com

By substituting natural tyrosine residues with this compound within a peptide or protein ligand, researchers can systematically probe the steric and electronic requirements of a receptor's binding pocket. For instance, studies on the nicotinic acetylcholine (B1216132) receptor have utilized substitutions of conserved tyrosine residues to investigate how these changes affect agonist affinity. nih.gov Such studies demonstrate that each tyrosine can make a different type of interaction with the agonist. nih.gov The introduction of the bulky 2,6-dichlorobenzyl group can help delineate the spatial constraints of a binding site and identify key contact points. The physicochemical properties of tyrosine make it exceptionally effective for mediating molecular recognition, a characteristic that protein engineers leverage to build synthetic binding proteins. nih.gov

Table 1: Role of Tyrosine in Molecular Recognition

| Interaction Type | Description | Receptor/Protein Example |

|---|---|---|

| Hydrogen Bonding | The hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor. | Nicotinic Acetylcholine Receptor nih.gov |

| Aromatic/π-stacking | The aromatic ring of tyrosine can engage in π-π stacking or cation-π interactions with ligands or other amino acid side chains. | Nicotinic Acetylcholine Receptor nih.gov |

| Hydrophobic Interactions | The benzyl (B1604629) portion of the side chain contributes to hydrophobic interactions within the binding pocket. | General Protein Interfaces nih.gov |

| Adhesion | Tyrosine-derived molecules like dihydroxyphenylalanine (DOPA) are crucial for adhesion in marine organisms. nih.govfrontiersin.org | Mussel Adhesive Proteins nih.gov |

Investigation of Enzymatic Activity and Enzyme-Substrate Specificity

Enzyme-substrate specificity refers to the ability of an enzyme to selectively bind and catalyze a reaction for a specific substrate. taylorandfrancis.com Enzymes that act on aromatic amino acids, such as tyrosinase or tyrosine decarboxylase, provide a key area of investigation for analogs like this compound. depaul.edunih.gov Tyrosinase, for example, was named for its action on the amino acid tyrosine, converting it to dopaquinone (B1195961) as an intermediate in melanin (B1238610) production. depaul.edu

Incorporating this compound into a potential enzyme substrate allows researchers to explore the tolerance of the enzyme's active site. The bulky dichlorobenzyl group can act as a steric block, preventing binding or catalysis, which in turn helps to map the dimensions of the active site. For example, studies on Papaver somniferum tyrosine decarboxylase (TyDC) have focused on understanding the structural basis for its substrate specificity. nih.gov Such research has confirmed proposed mechanisms for how enzymes select between different phenolic and indolic substrates. nih.gov By testing whether an enzyme like TyDC can process this compound, scientists can gain insight into the structural features that govern substrate recognition and turnover.

Table 2: Substrate Specificity of Tyrosine-Related Enzymes

| Enzyme | EC Number | Typical Substrate(s) | Specificity Determinants |

|---|---|---|---|

| Tyrosinase (Monophenol monooxygenase) | 1.14.18.1 | L-Tyrosine, L-DOPA depaul.edu | Oxidizes phenols; adds an oxygen atom to the aromatic ring. depaul.edu |

| Chymotrypsin | 3.4.21.1 | Aromatic residues (Tyrosine, Phenylalanine, Tryptophan) taylorandfrancis.com | Active site is specific for large, hydrophobic aromatic side chains. taylorandfrancis.com |

| Tyrosine Decarboxylase (TyDC) | 4.1.1.25 | Tyrosine, DOPA nih.gov | Active site residues dictate selectivity for phenolic substrates over indolic ones. nih.gov |

Modulation of Cellular Signaling Pathways Through Peptide Analogs

Peptide analogs containing unnatural amino acids are powerful tools for modulating cellular signaling pathways. This compound can be incorporated into synthetic peptides to create potent and specific modulators of pathways regulated by tyrosine phosphorylation and protein-protein interactions.

Tyrosine phosphorylation is a critical event in a vast number of signaling pathways that control cell growth, differentiation, and metabolism. The development of mimetics of phosphotyrosine (pTyr) that are resistant to dephosphorylation by protein-tyrosine phosphatases (PTPs) is an active area of research. nih.gov These mimetics can be incorporated into peptides to create stable inhibitors of signaling proteins that contain pTyr-binding domains, such as Src homology 2 (SH2) domains. nih.gov

While this compound is not a direct pTyr mimetic, its use in peptides can sterically hinder the approach of protein tyrosine kinases, thereby preventing phosphorylation at that site. Alternatively, it can be used in the design of inhibitors that target the substrate-binding site of PTPs. Research into non-phosphorus pTyr mimetics, such as L-O-(2-malonyl)tyrosine (OMT) and its fluorinated derivative (FOMT), highlights the strategy of modifying the tyrosine side chain to create potent enzyme inhibitors. nih.gov Peptides containing these mimics have shown good inhibitory activity against both PTPs and SH2 domains. nih.gov

Table 3: Inhibitory Potency of Peptides Containing pTyr Mimetics

| Peptide Sequence | Mimetic (X) | Target | IC₅₀ (µM) |

|---|---|---|---|

| Ac-D-A-D-E-X-L-amide | OMT (18) | PTP1B | >100 nih.gov |

| Ac-D-A-D-E-X-L-amide | FOMT (19) | PTP1B | 10 nih.gov |

| Ac-D-X-V-P-M-L-amide | OMT (21) | p85 PI 3-kinase SH2 domain | 14 nih.gov |

Data from a study on nonphosphorus pTyr mimetics illustrates the utility of tyrosine analogs in modulating phosphorylation-dependent signaling. nih.gov

Protein-protein interactions (PPIs) are central to the execution of most cellular functions, from signal transduction to gene regulation. beilstein-journals.org However, developing modulators of PPIs is challenging due to the large and often flat nature of the interaction surfaces. mdpi.com Tyrosine residues are known to be exceptionally versatile in mediating contacts at these interfaces. nih.gov

Incorporating this compound into a peptide sequence that mimics a region of a protein's binding interface can create a powerful research tool. This modified peptide can be used in competitive binding assays to study the PPI or to act as an inhibitor of the interaction. The bulky dichlorobenzyl group can probe for pockets or grooves at the interface, potentially leading to inhibitors with higher affinity and specificity than the natural peptide sequence. The identification of protein binding partners is a key avenue for discovering protein functionality and associated pathways. beilstein-journals.org Techniques like differential affinity chromatography, sometimes using matrices coupled to tyrosine or its derivatives, can identify proteins that interact with these specific chemical structures. researchgate.net

Development of Advanced Research Probes and Biomolecular Tools

The unique chemical properties of this compound make it a valuable building block for the development of advanced research probes and biomolecular tools. chemimpex.com It serves as a promising scaffold for designing innovative treatments and targeted therapies. chemimpex.com

By virtue of its modified structure, this compound can be used to synthesize peptide-based drugs with enhanced properties. chemimpex.com For example, the dichlorobenzyl group can increase the hydrophobicity of a peptide, potentially improving its cell permeability or metabolic stability. Furthermore, the chlorine atoms can serve as handles for further chemical modification, such as the attachment of fluorescent dyes, biotin (B1667282) tags, or cross-linking agents. This allows for the creation of sophisticated probes to visualize and track biological processes in real-time or to identify binding partners through pull-down experiments. The development of novel pTyr mimetics like FOMT for use as PTP inhibitors is a clear example of how modified tyrosine analogs serve as advanced research tools. nih.gov

Structure Activity Relationship Sar and Conformational Studies of O Substituted Tyrosine Derivatives

Impact of O-Benzyl and Halogenated Benzyl (B1604629) Moieties on Tyrosine Side Chain Conformation

The attachment of a bulky 2,6-dichlorobenzyl group to the oxygen atom of the tyrosine side chain introduces significant steric hindrance. This bulkiness restricts the rotation around the Cβ-Cγ and Cγ-O bonds of the tyrosine side chain, thereby limiting the available conformational space. This restriction can be advantageous in peptide design, as it can help to pre-organize the peptide into a specific conformation that may be favorable for binding to a biological target.

The electronic effects of the chlorine atoms on the benzyl ring also play a role. The electron-withdrawing nature of the two chlorine atoms can influence the polarity and hydrogen-bonding capacity of the ether oxygen, which can affect intramolecular and intermolecular interactions.

Influence of Dichlorination on Molecular Interactions within Biomolecules

The presence of the two chlorine atoms on the benzyl group significantly alters the interaction profile of the tyrosine side chain. The dichlorobenzyl moiety introduces a lipophilic surface, which can participate in hydrophobic interactions within the binding pocket of a target protein. Furthermore, the chlorine atoms can engage in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring in the protein. These specific interactions can contribute to the binding affinity and selectivity of the peptide.

Conformational Analysis of Peptides Incorporating O4-(2,6-Dichlorobenzyl)-L-tyrosine

While specific conformational analysis data for peptides containing this compound is not extensively available in public literature, studies on peptides with other bulky O-benzyl protecting groups on tyrosine provide valuable insights. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to study the solution-state conformation of such peptides. These studies generally reveal that the bulky protecting group can induce a more rigid and defined local conformation around the tyrosine residue, which can propagate along the peptide backbone and influence the global fold of the peptide.

The table below illustrates a hypothetical comparison of conformational parameters that could be expected when incorporating a modified tyrosine into a peptide, based on general principles of peptide chemistry.

| Feature | Unmodified L-Tyrosine in a Peptide | This compound in a Peptide |

| Side Chain Rotational Freedom | High | Restricted |

| Predominant Conformation | Flexible, dependent on local environment | More defined, influenced by steric bulk |

| Potential for H-bonding (Side Chain) | Donor and acceptor | Acceptor (ether oxygen) |

| Lipophilicity of Side Chain | Moderate | High |

| Potential for Halogen Bonding | None | Yes |

Computational Chemistry and Molecular Modeling in Structure-Function Elucidation

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are powerful tools for investigating the conformational preferences and interaction energies of peptides containing modified amino acids like this compound. nih.gov

Molecular modeling can be used to:

Predict Conformational Preferences: By simulating the peptide in a solvent environment, it is possible to identify the low-energy conformations of the tyrosine side chain and the peptide backbone.

Guide the Design of Novel Peptides: By understanding the structure-activity relationships at a molecular level, researchers can rationally design new peptides with improved properties.

For instance, docking studies can be performed to predict how a peptide containing this compound might bind to a specific receptor, and MD simulations can then be used to assess the stability of the predicted binding mode.

Emerging Research Directions and Future Perspectives

Integration with Advanced Biophysical and Spectroscopic Techniques

A variety of powerful techniques can be employed to study peptides containing this particular tyrosine derivative. redshiftbio.com Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed, atomic-level insights into the three-dimensional structure and dynamics of the modified peptide in solution. nmr-bio.com X-ray crystallography can be used to determine the high-resolution crystal structure, revealing precise information about bond angles and intermolecular interactions.

Fluorescence spectroscopy is another valuable tool, as the intrinsic fluorescence of the tyrosine residue can be influenced by its local environment. nih.govresearchgate.net Changes in fluorescence properties upon incorporation of the 2,6-dichlorobenzyl group can provide information about conformational changes and binding events. nih.gov Furthermore, electrochemically induced Fourier transform infrared (FTIR) difference spectroscopy can be utilized to probe the interactions and reorganizations of the modified tyrosine residue during electron transfer reactions. acs.org Mass spectrometry is indispensable for verifying the correct incorporation of the modified amino acid and for sequencing the resulting peptide.

| Technique | Application for O4-(2,6-Dichlorobenzyl)-L-tyrosine Peptides | Key Insights |

| Nuclear Magnetic Resonance (NMR) | Determination of 3D structure and dynamics in solution. | Conformation, flexibility, and intermolecular interactions. |

| X-ray Crystallography | High-resolution 3D structure determination in the solid state. | Precise atomic coordinates and packing interactions. |

| Fluorescence Spectroscopy | Probing the local environment and conformational changes. | Folding, binding, and stability. nih.govresearchgate.net |

| Fourier Transform Infrared (FTIR) Spectroscopy | Investigating vibrational modes and hydrogen bonding. acs.org | Secondary structure and environmental effects. acs.org |

| Mass Spectrometry (MS) | Verification of mass and sequence of the modified peptide. | Confirmation of successful synthesis and purity. |

| Circular Dichroism (CD) | Assessment of secondary structure content. | Helical and sheet content, and folding. |

| Isothermal Titration Calorimetry (ITC) | Characterization of binding thermodynamics. nmr-bio.com | Binding affinity, enthalpy, and entropy. nmr-bio.com |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics. nmr-bio.com | Association and dissociation rates of binding partners. nmr-bio.com |

Development of Novel Protecting Group Chemistries for Tyrosine Derivatization

The synthesis of peptides containing modified amino acids heavily relies on the use of protecting groups to prevent unwanted side reactions at reactive side chains. nih.gov The 2,6-dichlorobenzyl group in this compound serves as a protecting group for the hydroxyl moiety of tyrosine. This particular group is known for its stability under various conditions used in peptide synthesis. peptide.com

The development of novel protecting groups for the tyrosine side chain is an active area of research. nih.gov The ideal protecting group should be stable during peptide chain assembly but readily removable under mild conditions without affecting the rest of the peptide. acs.org Research is focused on creating a diverse toolbox of protecting groups with varying lability to allow for more complex and orthogonal synthesis strategies. For instance, silyl-based protecting groups have been developed that show different stability profiles compared to traditional ether-based protecting groups. nih.gov

The choice of protecting group can also influence the properties of the final peptide. Therefore, the development of new protecting group chemistries is not only a synthetic challenge but also a key aspect of designing peptides with desired characteristics.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| tert-Butyl | tBu | Strong acid (e.g., TFA) peptide.com | Commonly used in Fmoc chemistry. peptide.com |

| Benzyl (B1604629) | Bzl | Hydrogenolysis, strong acid | Classic protecting group. |

| 2-Bromobenzyloxycarbonyl | 2-BrZ | HBr, TFMSA peptide.com | Compatible with certain cleavage strategies. peptide.com |

| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Strong acid | Stable protecting group. peptide.com |

| Trimethylsilylethyl | TMSE | Fluoride ions, TFA nih.gov | Silyl-based, offers alternative removal strategy. nih.gov |

High-Throughput Screening Methodologies for Modified Peptide Libraries

High-throughput screening (HTS) has become an indispensable tool in drug discovery and materials science, enabling the rapid evaluation of large libraries of compounds. polarispeptides.comcreative-peptides.com The generation of peptide libraries incorporating this compound allows for the systematic exploration of the functional consequences of this modification. biosynth.com

These libraries can be screened for a wide range of activities, such as binding to a specific protein target, catalytic activity, or self-assembly properties. nih.govbmglabtech.com Various HTS formats can be employed, including cell-based assays, biochemical assays, and binding assays. For example, fluorescence polarization is a common technique used to screen for inhibitors of protein-protein interactions. nih.gov

The development of efficient and sensitive HTS methodologies is crucial for unlocking the full potential of modified peptide libraries. The ability to rapidly identify "hit" peptides with desired properties accelerates the development of new therapeutics and functional biomaterials. nih.gov

| HTS Method | Principle | Application for Modified Peptide Libraries |

| Fluorescence Resonance Energy Transfer (FRET) | Measures distance-dependent energy transfer between two fluorophores. | Screening for protease inhibitors or conformational changes. |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. nih.gov | Screening for inhibitors of protein-protein or protein-peptide interactions. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect the presence of a specific substance. | Screening for peptides that bind to a target protein. |

| Surface Plasmon Resonance (SPR) Imaging | Measures changes in refractive index upon binding to a sensor surface. | High-throughput screening of binding kinetics. |

| Phage Display | Displays peptides on the surface of bacteriophages for selection. | Identifying high-affinity binders from large libraries. |

Interdisciplinary Approaches in Synthetic Biology and Materials Science

The integration of this compound into biological systems and materials represents a burgeoning area of interdisciplinary research. nih.gov

In the realm of synthetic biology, techniques for genetic code expansion could potentially be used to incorporate this non-canonical amino acid into proteins in living cells. nih.govthedailyscientist.org This would allow for the creation of novel proteins with tailored functions, such as enhanced stability, altered enzymatic activity, or the ability to participate in new bio-orthogonal reactions. mdpi.com The ability to genetically encode such modified amino acids opens up exciting possibilities for creating new life forms with expanded chemical capabilities. nih.gov

In materials science, peptides containing this compound could be used as building blocks for novel biomaterials. The dichlorobenzyl group can introduce specific hydrophobic and aromatic interactions that could drive the self-assembly of peptides into well-defined nanostructures, such as fibrils, nanotubes, or hydrogels. These materials could have applications in tissue engineering, drug delivery, and biocatalysis. The modification of nanoparticles with amino acids is also a promising strategy for creating more efficient nanofillers for composites. mdpi.com

| Field | Potential Application of this compound |

| Synthetic Biology | Genetic incorporation into proteins to create novel enzymes or therapeutic proteins. nih.govthedailyscientist.org |

| Materials Science | Self-assembling peptides for hydrogels, nanofibers, and other bionanomaterials. |

| Drug Delivery | Encapsulation and controlled release of therapeutic agents from peptide-based materials. |

| Tissue Engineering | Biofunctional scaffolds that mimic the extracellular matrix. |

| Biocatalysis | Immobilization of enzymes on peptide-based materials. |

Addressing Challenges in the Academic Research of Complex Tyrosine Derivatives

Despite the exciting potential of complex tyrosine derivatives like this compound, their synthesis and study present several challenges, particularly in an academic research setting.

The synthesis of such modified amino acids can be a multi-step and labor-intensive process, often requiring specialized expertise in organic chemistry. researchgate.netsciencedaily.com The purification of the final product and the intermediates can also be challenging, and scaling up the synthesis can be difficult. acs.org The synthesis of highly hydrophobic peptides containing these derivatives can be particularly problematic due to aggregation and poor solubility. nih.gov

Furthermore, the incorporation of these derivatives into peptides can be less efficient than with natural amino acids, leading to lower yields of the desired peptide. The characterization of the resulting peptides also requires access to sophisticated analytical instrumentation, which may not be readily available in all academic labs.

Addressing these challenges will require the development of more efficient and streamlined synthetic methods, as well as new technologies for peptide synthesis and purification. sciencedaily.comacs.org Collaboration between synthetic chemists, biochemists, and molecular biologists will be crucial for overcoming these hurdles and fully realizing the potential of these complex and fascinating molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing O4-(2,6-Dichlorobenzyl)-L-tyrosine, and how are intermediates characterized?

- Methodological Answer : A common approach involves coupling N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine (I) with amines or other nucleophiles using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF. For example, coupling with 4-amino-2,2,6,6-tetramethylpiperidine (II) yields intermediates that are deprotected using trifluoroacetic acid (TFA) . Intermediates are characterized via HPLC for purity and NMR (¹H/¹³C) for structural confirmation. TLC is routinely used to monitor reaction progress .

Q. How does the 2,6-dichlorobenzyl group influence the compound’s interaction with enzymatic targets like collagenase?

- Methodological Answer : Docking studies suggest the 2,6-dichlorobenzyl substituent enhances binding affinity by forming π–π interactions with aromatic residues (e.g., Tyr201 in collagenase) and hydrogen bonds (e.g., with Gln215). The dichloro substitution minimizes steric hindrance compared to 2,4-dichloro analogs, as evidenced by Gibbs free energy values (–6.5 kcal/mol vs. –6.4 kcal/mol) and bond-length variations (1.961 Å vs. 2.202 Å for H-bonds) . IC50 assays should be performed alongside docking to validate inhibitory potency.

Q. What analytical techniques are critical for confirming the regioselectivity of O4-(2,6-dichlorobenzyl) substitution on L-tyrosine?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NOESY NMR are essential to distinguish between O4 and other potential substitution sites (e.g., phenolic vs. carboxylate groups). X-ray crystallography of intermediates (e.g., Boc-protected derivatives) can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can researchers optimize the esterification of L-tyrosine with 2,6-dichlorobenzyl bromide to minimize side reactions?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) with Na2CO3 as a base to enhance reactivity while suppressing alkylation of sensitive moieties (e.g., pteridine in folic acid derivatives). Stirring at room temperature for 4–6 hours typically achieves >90% conversion without pteridine alkylation, unlike reactions with benzyl chloride . Post-reaction, trituration with water and vacuum drying yield pure esters .

Q. What strategies resolve contradictions between computational docking results and experimental IC50 values for collagenase inhibition?

- Methodological Answer :

- Step 1 : Validate docking models using co-crystallized ligand data (e.g., PDB structures) to ensure force-field accuracy.

- Step 2 : Perform molecular dynamics (MD) simulations to assess binding stability over time, as static docking may overlook conformational flexibility.

- Step 3 : Compare inhibition kinetics (e.g., Ki vs. IC50) under varying pH and ionic conditions, as dichlorobenzyl derivatives may exhibit pH-dependent binding .

Q. How do structural modifications (e.g., replacing 2,6-dichlorobenzyl with fluorinated analogs) affect in vivo efficacy in cancer models?

- Methodological Answer : Replace the dichlorobenzyl group with pentafluorocinnamoyl derivatives (e.g., LG1836) to enhance lipophilicity and blood-brain barrier penetration. Test in xenograft models of castration-resistant prostate cancer (CRPC) using compounds like BKM570, which suppress androgen receptor (AR) and survivin expression. Monitor tumor growth via bioluminescence imaging and validate target engagement via Western blot .

Q. What in vitro and in vivo models are appropriate for evaluating the metabolic stability of this compound derivatives?

- Methodological Answer :

- In vitro : Use hepatic microsomal assays (human/rat) with LC-MS/MS to quantify metabolite formation (e.g., dechlorination or glucuronidation).

- In vivo : Administer radiolabeled compounds (e.g., ¹⁴C-labeled) to rodents and analyze plasma/tissue distribution via scintillation counting. For neuroactivity studies, employ intracerebral microdialysis in stress-induced models to assess tyrosine hydroxylase modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.